molecular formula C7H6F3NO B13445302 4-(Trifluoromethoxy)aniline-15N

4-(Trifluoromethoxy)aniline-15N

Cat. No.: B13445302
M. Wt: 178.12 g/mol
InChI Key: XUJFOSLZQITUOI-KHWBWMQUSA-N
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Description

4-(Trifluoromethoxy)aniline-15N is a compound with the molecular formula C7H6F3NO. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a trifluoromethoxy group, and the nitrogen atom is isotopically labeled with nitrogen-15. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)aniline-15N typically involves the introduction of the trifluoromethoxy group to an aniline derivative. One common method is the reaction of 4-nitroaniline with trifluoromethoxybenzene under specific conditions, followed by reduction of the nitro group to an amine. The isotopic labeling with nitrogen-15 can be achieved by using nitrogen-15 labeled reagents during the synthesis .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the general approach involves large-scale synthesis using similar methods as in laboratory settings, with additional purification steps to ensure the isotopic purity and chemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)aniline-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

4-(Trifluoromethoxy)aniline-15N has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a labeled compound in mechanistic studies.

    Biology: The compound is utilized in labeling studies to trace metabolic pathways and interactions within biological systems.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)aniline-15N is primarily related to its role as a labeled compound in research. The isotopic labeling with nitrogen-15 allows researchers to track the compound’s interactions and transformations within various systems. This helps in understanding the molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethoxy)aniline-15N is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable in research applications where tracing and tracking of nitrogen atoms are crucial. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific studies .

Properties

Molecular Formula

C7H6F3NO

Molecular Weight

178.12 g/mol

IUPAC Name

4-(trifluoromethoxy)(15N)aniline

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2/i11+1

InChI Key

XUJFOSLZQITUOI-KHWBWMQUSA-N

Isomeric SMILES

C1=CC(=CC=C1[15NH2])OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1N)OC(F)(F)F

Origin of Product

United States

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